molecular formula C7H4FNO3S B15297975 7-fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 1197362-78-9

7-fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Katalognummer: B15297975
CAS-Nummer: 1197362-78-9
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: MHIYEMJXXUANDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a fluorinated benzothiazole derivative This compound is known for its unique chemical structure, which includes a benzothiazole ring system with a fluorine atom at the 7th position and a trione functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the introduction of a fluorine atom into the benzothiazole ring system. One common method is the fluorination of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the specific position of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets compared to other fluorinated benzothiazole derivatives .

Eigenschaften

CAS-Nummer

1197362-78-9

Molekularformel

C7H4FNO3S

Molekulargewicht

201.18 g/mol

IUPAC-Name

7-fluoro-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H4FNO3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,(H,9,10)

InChI-Schlüssel

MHIYEMJXXUANDF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)S(=O)(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.